molecular formula C13H20N4O7 B605835 Azido-PEG3-NHS ester CAS No. 1245718-89-1

Azido-PEG3-NHS ester

Cat. No. B605835
M. Wt: 344.32
InChI Key: BNLXVOZUEBSSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group .


Synthesis Analysis

Azido-PEG3-NHS ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG3-NHS ester is C12H18N4O7 . It contains an Azide group and a NHS ester group .


Physical And Chemical Properties Analysis

Azido-PEG3-NHS ester is a liquid, colorless to light yellow in appearance . It has a molecular weight of 330.29 . It is soluble in water, DMSO, DCM, DMF .

Scientific Research Applications

  • Red Blood Cell Engineering : Ji et al. (2019) describe using Azido-PEG-NHS and other PEGylated compounds for the chemical engineering of erythrocyte membranes. This technique enables the display of antibodies on the surface of red blood cells, potentially enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while reducing side effects (Ji et al., 2019).

  • Dynamic Surface Coating for Cell Adhesion : Van Dongen et al. (2013) utilized a cell-repellent azido-[polylysine-g-PEG] (APP) to create substrates for controlled dynamic cell adhesion. This method can trigger cell adhesion, migration, and shape change, showcasing diverse applications in tissue motility assays and patterned coculturing (Van Dongen et al., 2013).

  • Vibrational Energy Transport in PEG Chains : Lin and Rubtsov (2012) studied azido-PEG-succinimide ester oligomers to explore vibrational energy transport along the PEG chain. Their findings reveal ballistic energy transport along the PEG backbone, with implications for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).

  • Bioactive Hydrogels : Browning et al. (2013) discuss the use of Acrylate-PEG-NHS, a compound similar to Azido-PEG3-NHS ester, in the creation of bioactive hydrogels. These hydrogels, with controlled introduction of bioactive factors, are promising for regenerative medicine and drug delivery applications (Browning et al., 2013).

  • Controlled PEGylation of Proteins : Martynenko-Makaev et al. (2018) highlight the controlled PEGylation of proteins using azido reagents via click chemistry. This process optimizes pharmacodynamic and pharmacokinetic properties of therapeutic proteins (Martynenko-Makaev et al., 2018).

  • Drug Conjugation and Delivery : Freichels et al. (2011) demonstrate the use of azido-PEG derivatives in the synthesis of functional amphiphilic and degradable copolymers, which are valuable for biomedical applications, including drug delivery (Freichels et al., 2011).

  • Azido-PEG Derivatives Synthesis for Bioconjugation : Hiki and Kataoka (2007) synthesized azido-terminated heterobifunctional PEG derivatives for conjugation with various ligands. This illustrates the compound's role in targeted drug delivery (Hiki & Kataoka, 2007).

  • Site-specific PEGylation of Proteins : Deiters et al. (2004) report a PEGylation methodology for selectively PEGylating proteins, using azido groups for bioorthogonal labeling. This technique is beneficial for creating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

Safety And Hazards

The product is intended for research use only . It should be stored at -20°C in its pure form for 3 years, and in solvent at -80°C for 6 months, and at -20°C for 1 month .

Future Directions

Azido-PEG3-NHS ester is a promising tool in the field of click chemistry and PROTACs. Its ability to form stable triazole linkages makes it useful in the synthesis of PROTACs and in labeling primary amines of proteins and other molecules .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXVOZUEBSSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG3-NHS ester

Citations

For This Compound
1
Citations
X Wang - 2020 - search.proquest.com
… were first obtained through coupling between lysine amino acid residuals of the proteins and azido-PEG3-NHS-ester. Protein-N3 were then reacted with dibenzocyclooctyne (DBCO) …
Number of citations: 3 search.proquest.com

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